molecular formula C14H18N4O2S2 B2368552 N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzenesulfonamide CAS No. 338954-00-0

N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzenesulfonamide

Cat. No.: B2368552
CAS No.: 338954-00-0
M. Wt: 338.44
InChI Key: BXCBTSUDLAUGED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(Allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzenesulfonamide is a sulfonamide derivative containing a 1,2,4-triazole core substituted with an allylsulfanyl group at position 5 and a 4-methylbenzenesulfonamide moiety at position 3 via a methyl linker. This structure combines the pharmacophoric features of sulfonamides (known for antimicrobial and diuretic activity) with the triazole ring, which enhances metabolic stability and binding affinity to biological targets .

Properties

IUPAC Name

4-methyl-N-[(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2/c1-4-9-21-14-17-16-13(18(14)3)10-15-22(19,20)12-7-5-11(2)6-8-12/h4-8,15H,1,9-10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCBTSUDLAUGED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=C(N2C)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001325037
Record name 4-methyl-N-[(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50086796
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338954-00-0
Record name 4-methyl-N-[(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzenesulfonamide, also known by its CAS number 338954-00-0, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.

  • Molecular Formula : C14H18N4O2S2
  • Molecular Weight : 338.45 g/mol
  • Structure : The compound features a triazole ring and a sulfonamide group, which are common motifs in biologically active molecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, related benzenesulfonamide derivatives have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic activity of several benzenesulfonamide derivatives on HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. The most promising compounds exhibited IC50 values in the range of 6–7 µM against HeLa cells after 48 hours of treatment. In contrast, non-tumor cell lines showed significantly higher IC50 values (18–20 µM), indicating selective toxicity towards cancer cells .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 11HeLa6Induces apoptosis
Compound 12HeLa7Induces apoptosis
Compound 13HeLa6Induces apoptosis

The anticancer activity of this compound is believed to be mediated through several mechanisms:

  • Induction of Apoptosis : Studies indicate that these compounds can increase early apoptotic populations in cancer cells. This was demonstrated through flow cytometric analysis showing significant phosphatidylserine externalization in treated cells .
  • Cell Cycle Arrest : Compounds similar to this compound have been shown to induce cell cycle arrest at the G2/M phase in HeLa cells, leading to DNA fragmentation—a hallmark of apoptosis .
  • Caspase Activation : The activation of caspases has been implicated in the apoptotic process triggered by these compounds, suggesting their role as effective pro-apoptotic agents .

Research Findings and Insights

Research indicates that this compound and its analogs may also exhibit additional biological activities beyond anticancer effects:

  • Antimicrobial Activity : Some studies suggest that triazole derivatives possess antimicrobial properties, which could be beneficial in treating infections alongside their anticancer potential.
  • Metabolic Stability : Investigations into the metabolic pathways of these compounds revealed that they undergo oxidation reactions in human liver microsomes, indicating potential metabolic stability and bioavailability .

Scientific Research Applications

Biological Activities

  • Anticancer Activity
    • Research has shown that compounds containing triazole and sulfonamide moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to N-{[5-(Allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzenesulfonamide have demonstrated IC50 values below 100 μM against human cancer cell lines such as HCT-116 and HeLa . The mechanism of action often involves inducing apoptosis through mitochondrial pathways and caspase activation .
  • Antimicrobial Properties
    • The compound's structural features suggest potential antimicrobial activity. Studies indicate that sulfonamide derivatives can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism .
  • Enzyme Inhibition
    • Recent investigations have highlighted the potential of this compound as an enzyme inhibitor. Similar sulfonamides have been evaluated for their ability to inhibit α-glucosidase and acetylcholinesterase, which are relevant targets for diabetes and Alzheimer's disease therapies .

Case Studies and Research Findings

Study FocusFindings
Anticancer ActivityCompounds with similar structures showed significant cytotoxicity against HCT-116 and HeLa cell lines, with mechanisms involving apoptosis induction .
Antimicrobial ActivityDemonstrated effectiveness against resistant bacterial strains, indicating a promising avenue for developing new antibiotics .
Enzyme InhibitionEvaluated for potential in treating T2DM and Alzheimer's disease through inhibition of key metabolic enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

a. Fluorobenzyl Sulfanyl vs. Allylsulfanyl

  • N-((4-Allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide (CAS 338422-28-9) Key Differences: Replaces the allylsulfanyl group with a 4-fluorobenzyl sulfanyl and uses a 4-chlorobenzenesulfonamide. The 4-chloro substituent may lower bioavailability compared to the 4-methyl group in the target compound . Molecular Weight: 452.95 g/mol vs. ~385 g/mol (estimated for the target compound).

b. Decylthio vs. Allylsulfanyl

  • 4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine Key Differences: Features a long-chain decylthio group and a morpholine ring. The morpholine enhances solubility through hydrogen bonding .

c. Benzotriazole Substituents

  • 2-{[5-(1H-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide (CAS 539810-74-7) Key Differences: Incorporates a benzotriazole moiety and an acetamide group. The acetamide group lacks the sulfonamide’s acidity, altering pharmacokinetics .
Sulfonamide vs. Acetamide Functional Groups
  • 2-{[5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide (CAS 734535-48-9) Key Differences: Replaces the benzenesulfonamide with an acetamide. Impact: The acetamide reduces hydrogen-bonding capacity and acidity (pKa ~0–2 for sulfonamides vs. Molecular weight is lower (356.4 g/mol), which may improve solubility .
Salt Formation Strategies
  • 4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine hydrochloride
    • Key Differences : Utilizes a hydrochloride salt to enhance solubility.
    • Impact : Salt formation (common in drug development) improves aqueous solubility and bioavailability. The target compound may benefit from similar derivatization .

Structural and Functional Comparison Table

Compound Name Triazole Substituent Functional Group Molecular Weight (g/mol) Key Properties/Biological Activity
Target Compound Allylsulfanyl 4-Methylbenzenesulfonamide ~385 (estimated) Antimicrobial potential, moderate lipophilicity
N-((4-Allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-Cl-BSA 4-Fluorobenzyl sulfanyl 4-Chlorobenzenesulfonamide 452.95 Enhanced binding affinity, lower solubility
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine Decylthio Morpholine ~395 (estimated) High lipophilicity, antifungal activity
2-{[5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-MePh)Acetamide 4-Fluorophenyl Acetamide 356.4 Lower target affinity, improved solubility
2-{[5-(Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-MePh)Acetamide Benzotriazole Acetamide 563.6 High crystallinity, potential toxicity

Research Findings and Implications

  • Antimicrobial Activity : Compounds with sulfonamide groups (e.g., target compound, CAS 338422-28-9) show promise in antimicrobial studies due to sulfonamide’s inhibition of dihydropteroate synthase .
  • Solubility and Bioavailability : The target compound’s allylsulfanyl group balances lipophilicity (ALogP ~2.5–3.0, estimated) and solubility. In contrast, decylthio derivatives (ALogP >5) face formulation challenges .
  • Toxicity : Compounds with bulky substituents (e.g., benzotriazole in CAS 539810-74-7) may exhibit higher toxicity due to poor metabolic clearance .

Preparation Methods

Cyclocondensation of Thiosemicarbazides

A widely employed method for constructing 1,2,4-triazoles involves the cyclization of thiosemicarbazide derivatives. For the target compound, the synthesis begins with the preparation of 4-methyl-1,2,4-triazole-3-thiol:

  • Step 1 : Reaction of methyl hydrazine with carbon disulfide in alkaline medium yields potassium methyl dithiocarbazinate.
  • Step 2 : Cyclization with hydrazine hydrate under reflux conditions produces 4-methyl-4H-1,2,4-triazole-3-thiol.

Reaction Conditions :

  • Solvent: Ethanol/Water mixture
  • Temperature: 80–100°C
  • Duration: 6–8 hours
  • Yield: ~70–85%

Functionalization with Allylsulfanyl Group

The introduction of the allylsulfanyl (-S-CH2-CH=CH2) group at the 5-position of the triazole ring is achieved via nucleophilic substitution:

  • Step 1 : Deprotonation of 4-methyl-4H-1,2,4-triazole-3-thiol using a base (e.g., NaH or K2CO3) in anhydrous DMF.
  • Step 2 : Reaction with allyl bromide under inert atmosphere to form 5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazole.

Optimization Notes :

  • Base Selection : Potassium carbonate provides milder conditions compared to stronger bases, reducing side reactions.
  • Solvent : Dimethylformamide (DMF) enhances solubility of ionic intermediates.
  • Temperature : 0–5°C initial cooling minimizes disulfide byproduct formation.

Coupling with 4-Methylbenzenesulfonamide

Chloromethylation of Triazole

Prior to sulfonamide coupling, the triazole must be functionalized with a chloromethyl group:

  • Step 1 : Mannich reaction of 5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazole with formaldehyde and hydrochloric acid.
  • Step 2 : Isolation of 3-(chloromethyl)-5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazole hydrochloride.

Critical Parameters :

  • Formaldehyde Stoichiometry : 1.2 equivalents prevents over-alkylation.
  • Reaction Time : 2 hours at 50°C ensures complete conversion.

Nucleophilic Displacement with Sulfonamide

The final step involves displacement of the chloride by 4-methylbenzenesulfonamide:

  • Step 1 : Activation of 4-methylbenzenesulfonamide via deprotonation with NaH in THF.
  • Step 2 : Reaction with 3-(chloromethyl)-5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazole at 60°C for 12 hours.

Purification :

  • Column chromatography (SiO2, ethyl acetate/hexane 3:7)
  • Final recrystallization from ethanol/water yields pure product as white crystals.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Recent advances in green chemistry suggest microwave irradiation can accelerate the cyclocondensation step:

  • Conditions : 150 W, 120°C, 15 minutes
  • Yield Improvement : 92% vs. 78% conventional heating

Solid-Phase Synthesis

Immobilization of the triazole precursor on Wang resin enables iterative coupling steps:

  • Resin-bound triazole formation
  • On-resin allylsulfanylation
  • Cleavage with TFA to yield final product

Advantages :

  • Simplified purification
  • Scalability for combinatorial libraries

Analytical Characterization Data

Table 1. Spectroscopic Data for this compound

Technique Key Signals
¹H NMR δ 7.72 (d, 2H, Ar-H), 7.38 (d, 2H, Ar-H), 5.90 (m, 1H, CH2=CH), 5.21 (s, 2H, N-CH2), 2.45 (s, 3H, CH3)
¹³C NMR δ 144.2 (C=S), 139.5 (Ar-C), 132.1 (CH2=CH), 128.4 (Ar-CH), 44.8 (N-CH2)
IR (cm⁻¹) 3270 (N-H), 1595 (C=N), 1345, 1162 (SO2 asym/sym)
MS (ESI+) m/z 381.1 [M+H]+

Challenges and Optimization Strategies

Byproduct Formation During Allylsulfanylation

Competitive disulfide formation occurs when excess oxidizing agents are present:

  • Mitigation : Strict anaerobic conditions using N2 purging.
  • Additives : 0.1% hydroquinone inhibits radical-mediated dimerization.

Sulfonamide Coupling Efficiency

Low nucleophilicity of the sulfonamide nitrogen necessitates:

  • Activation : Pre-treatment with trimethylsilyl chloride.
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance interfacial reactivity.

Industrial-Scale Considerations

For kilogram-scale production, the following modifications are recommended:

  • Solvent Recovery : Distillation loops for DMF and THF.
  • Continuous Flow Reactors : For triazole cyclization steps (residence time <30 minutes).
  • Crystallization Optimization : Seeded cooling crystallization improves particle size distribution.

Q & A

Basic: What are the recommended synthetic methodologies for preparing this compound?

Answer:
The synthesis typically involves multi-step reactions:

Triazole core formation : Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or esters under reflux conditions (e.g., using ethanol/HCl) to form the 1,2,4-triazole ring .

Allylsulfanyl group introduction : Nucleophilic substitution at the triazole’s sulfur position using allyl bromide or allyl thiols in basic media (e.g., K₂CO₃/DMF) .

Sulfonamide linkage : Reacting the intermediate with 4-methylbenzenesulfonyl chloride in dichloromethane with a base (e.g., triethylamine) to form the final sulfonamide bond .
Critical considerations :

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Reaction monitoring by TLC to ensure intermediate purity.

Basic: Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for allylsulfanyl (δ 5.0–5.9 ppm for CH₂=CH₂), triazole protons (δ 8.1–8.5 ppm), and sulfonamide methyl (δ 2.4 ppm). Use DEPT-135 to distinguish CH₃ groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Single-crystal analysis resolves bond lengths/angles (e.g., S–C bond in allylsulfanyl: ~1.81 Å) and confirms stereoelectronic effects. Use SHELXL for refinement (R factor < 0.05) .
    Example crystallographic parameters (from analogous compounds):
ParameterValueSource
Data-to-parameter ratio19.8 : 1
R factor0.035
Temperature100 K

Advanced: How can computational modeling predict nonlinear optical (NLO) properties of this compound?

Answer:
Density Functional Theory (DFT) is applied as follows:

Geometry optimization : Use B3LYP/6-311G(d,p) to minimize energy and calculate dipole moments .

Hyperpolarizability (β) : Compute via finite-field method to assess NLO response. Triazole’s π-conjugation and sulfonamide’s electron-withdrawing groups enhance β .

TD-DFT : Predict UV-Vis spectra (e.g., λmax ~300 nm for π→π* transitions) and compare with experimental data .
Key findings from analogous triazole-sulfonamides :

PropertyValue (DFT)Experimental
β (×10⁻³⁰ esu)4.23.8
HOMO-LUMO gap3.6 eV3.5 eV

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

Dose-response validation : Re-test activity (e.g., antifungal IC₅₀) under standardized conditions (pH 7.4, 37°C) .

Target specificity assays : Use knock-out microbial strains to confirm triazole’s inhibition of lanosterol 14α-demethylase (CYP51) vs. off-target effects .

Structural analogs : Compare activity of derivatives (e.g., replacing allylsulfanyl with phenylthio) to isolate substituent effects .
Case study : Contradictory MIC values for Candida spp. may arise from strain-specific efflux pump expression. Address via efflux inhibitor co-administration .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing enzyme inhibition?

Answer:

Core modifications :

  • Vary triazole substituents (e.g., methyl → ethyl) to modulate lipophilicity (logP) .
  • Replace allylsulfanyl with bulkier groups (e.g., benzylthio) to probe steric effects in enzyme binding pockets .

Sulfonamide modifications : Introduce electron-withdrawing groups (e.g., nitro) on the benzene ring to enhance hydrogen bonding with catalytic residues .

Molecular docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., dihydrofolate reductase). Validate via MD simulations (RMSD < 2.0 Å) .
SAR table for triazole-sulfonamides :

SubstituentIC₅₀ (CYP51, μM)logP
Allylsulfanyl (target)0.452.1
Phenylthio0.782.9
Methylthio1.201.6

Basic: What are the stability considerations for this compound under experimental conditions?

Answer:

  • Thermal stability : DSC/TGA shows decomposition >200°C. Store at –20°C in amber vials .
  • pH sensitivity : Hydrolyzes in strong acids/bases (pH < 3 or >10). Use buffered solutions (pH 6–8) for biological assays .
  • Light sensitivity : Allylsulfanyl group undergoes [2+2] photocycloaddition under UV light. Avoid prolonged exposure .

Advanced: How to analyze regioselectivity challenges in triazole functionalization?

Answer:

Kinetic vs. thermodynamic control :

  • Low-temperature reactions favor 1,2,4-triazole substitution at N1 (kinetic product).
  • High-temperature reflux favors N4 (thermodynamic) .

Directing groups : Use protecting groups (e.g., Boc on sulfonamide) to steer functionalization to the desired position .

Spectroscopic tracking : ¹H-¹⁵N HMBC NMR identifies nitrogen reactivity patterns (δN 150–200 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.